![molecular formula C15H19N3O3S B7662587 2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide](/img/structure/B7662587.png)
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, Mpsp, and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide involves the inhibition of specific proteins involved in various signaling pathways. For example, in cancer cells, Mpsp binds to the ATP-binding site of the Hsp90 protein, which is required for the stabilization of various signaling proteins. By blocking the activity of Hsp90, Mpsp leads to the degradation of these signaling proteins, resulting in the inhibition of cancer cell growth. Similarly, in inflammation, Mpsp inhibits the activity of IKKβ, which is required for the activation of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, Mpsp leads to the degradation of various signaling proteins, resulting in the inhibition of cancer cell growth. In inflammation, Mpsp reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative diseases, Mpsp protects neurons from oxidative stress and inflammation, leading to a decrease in neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide in lab experiments is its specificity towards specific proteins involved in various signaling pathways. This specificity allows researchers to study the effects of inhibiting these proteins on various cellular processes. However, one of the limitations of using Mpsp in lab experiments is its potential toxicity towards non-target cells. Therefore, it is important to use appropriate concentrations of Mpsp and to perform toxicity studies before using it in experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide. One direction is to study its potential applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more specific inhibitors of specific proteins involved in various signaling pathways. Additionally, the development of drug delivery systems that can target specific cells or tissues could increase the therapeutic potential of Mpsp. Finally, the study of the pharmacokinetics and pharmacodynamics of Mpsp could provide valuable information for its potential use in clinical settings.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards specific proteins involved in various signaling pathways makes it a valuable tool for studying the effects of inhibiting these proteins on various cellular processes. However, its potential toxicity towards non-target cells highlights the need for caution when using it in lab experiments. The future directions for the study of Mpsp include its potential applications in other diseases, the development of more specific inhibitors, and the study of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2-methylpyrazole-3-carboxylic acid with 1-(4-methylphenyl)sulfonylpropan-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction leads to the formation of Mpsp, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide has been studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, Mpsp has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called Hsp90, which is involved in the regulation of various signaling pathways. In inflammation, Mpsp has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of a protein called IKKβ. In neurodegenerative diseases, Mpsp has been studied for its potential to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)10-12(2)17-15(19)14-8-9-16-18(14)3/h4-9,12H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNADLBQYXCPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)
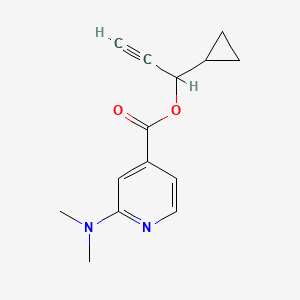
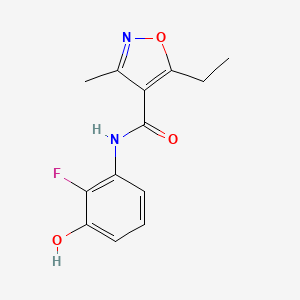

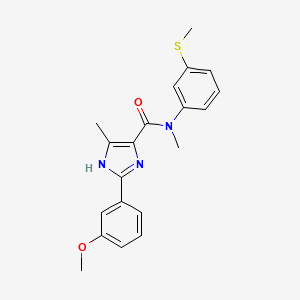
![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
![N-[[5-(cyclopropylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B7662545.png)
![4-fluoro-N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7662546.png)
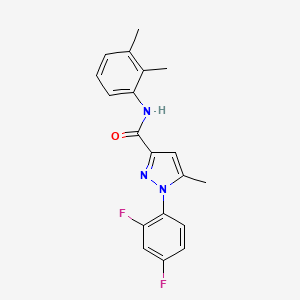
![1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)
![2-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662577.png)
![N-[[5-(2,6-difluorophenyl)furan-2-yl]methyl]-3-(methylsulfonylmethyl)aniline](/img/structure/B7662582.png)
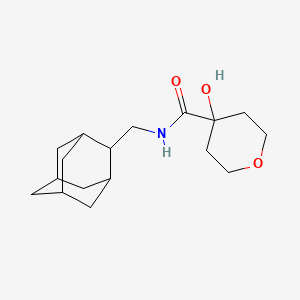
![2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide](/img/structure/B7662609.png)
